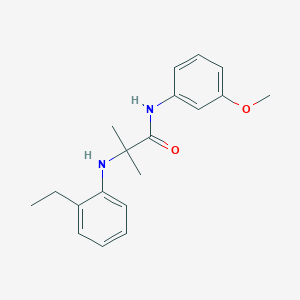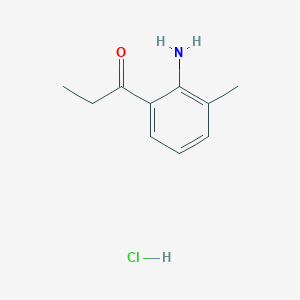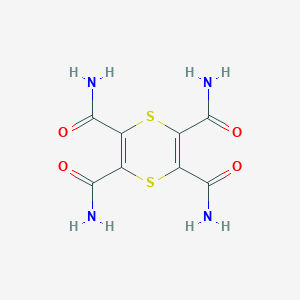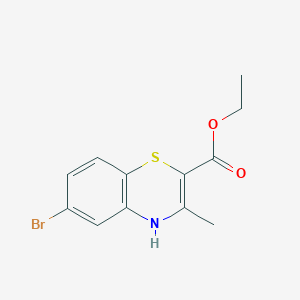
Ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. The reaction proceeds via the formation of an enaminoketone intermediate, which undergoes intramolecular nucleophilic attack, leading to the formation of the benzothiazine ring . The reaction is regioselective and occurs under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Lacks the bromine atom at the 6th position.
6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine: Lacks the ethyl ester group at the 2nd position.
The presence of the bromine atom and the ethyl ester group in this compound contributes to its unique chemical and biological properties, distinguishing it from other benzothiazine derivatives.
Propiedades
Número CAS |
95081-26-8 |
|---|---|
Fórmula molecular |
C12H12BrNO2S |
Peso molecular |
314.20 g/mol |
Nombre IUPAC |
ethyl 6-bromo-3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C12H12BrNO2S/c1-3-16-12(15)11-7(2)14-9-6-8(13)4-5-10(9)17-11/h4-6,14H,3H2,1-2H3 |
Clave InChI |
SUYYPVQBNUFHCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(S1)C=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
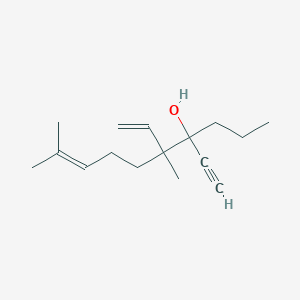
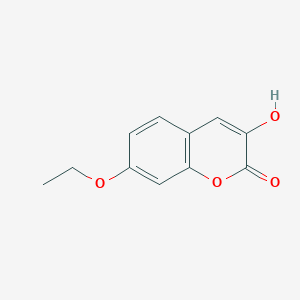
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)

![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
